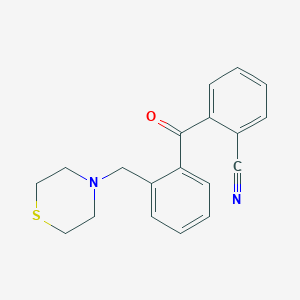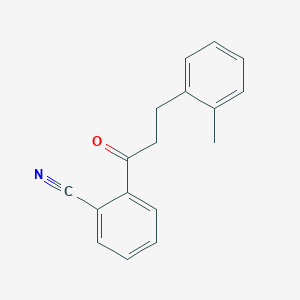
2'-Cyano-3-(2-methylphenyl)propiophenone
Overview
Description
2’-Cyano-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H15NO . It has a molecular weight of 249.31 . The IUPAC name for this compound is 2-[3-(2-methylphenyl)propanoyl]benzonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid were synthesized by piperidine catalyzed Knoevenagel condensation of an appropriate benzoic aldehyde with isopropyl cyanoacetate .Molecular Structure Analysis
The molecular structure of 2’-Cyano-3-(2-methylphenyl)propiophenone consists of a cyano group (-CN) attached to a phenyl ring, which is further connected to a 2-methylphenylpropiophenone group . The canonical SMILES representation of this compound is CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N .Physical And Chemical Properties Analysis
2’-Cyano-3-(2-methylphenyl)propiophenone has a boiling point of 437.6ºC at 760 mmHg and a flash point of 218.4ºC . It has a density of 1.12g/cm³ . The compound is nonhazardous for shipping .Scientific Research Applications
Fluorescent Chemosensors
2'-Cyano-3-(2-methylphenyl)propiophenone, by virtue of its structural similarity to other phenylpropiophenone derivatives, may find applications in the development of fluorescent chemosensors. Compounds based on phenylpropiophenone structures have been employed in detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The specific chemical structure of this compound could potentially be modified to enhance its sensing capabilities for specific analytes (Roy, 2021).
Cytochrome P450 Inhibition
This compound may also be relevant in the study of cytochrome P450 enzyme inhibition. The cytochrome P450 family is crucial for the metabolism of drugs and xenobiotics, making inhibitors valuable tools for understanding drug interactions and metabolic pathways. Studies on chemical inhibitors of cytochrome P450 isoforms provide insights into the selectivity and potency of these inhibitors, which could include derivatives of this compound, for understanding their role in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Pharmacological Properties
Similar phenolic compounds, like thymol, exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antibacterial activities. The structural features of this compound might allow it to act similarly, contributing to potential therapeutic applications in treating various diseases by modulating physiological pathways (Meeran et al., 2017).
Environmental and Health Impact Studies
Investigations into compounds like bisphenol A (BPA) highlight the significance of understanding the environmental and health impacts of chemical compounds, including endocrine-disrupting effects and potential risks associated with exposure. Given its chemical structure, research on this compound could extend to assessing its environmental stability, potential for bioaccumulation, and effects on human health, drawing parallels to the extensive research on BPA and similar compounds (vom Saal & Hughes, 2005).
properties
IUPAC Name |
2-[3-(2-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDJLIVTBNCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644008 | |
| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-22-5 | |
| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



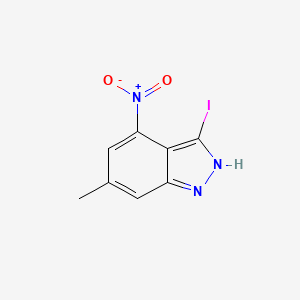


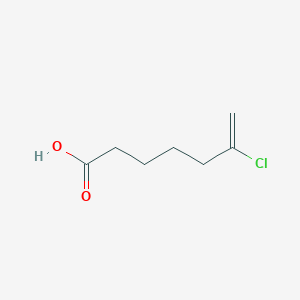
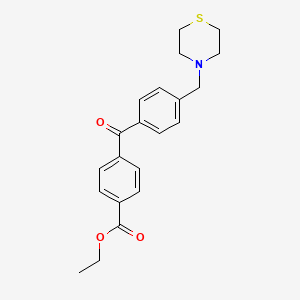

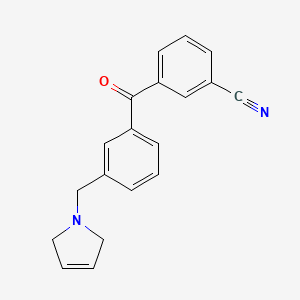
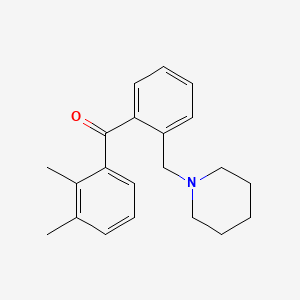
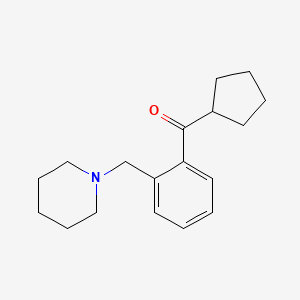
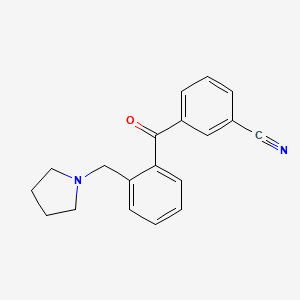
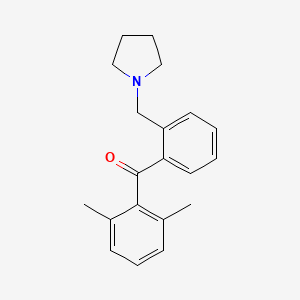
![3,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613986.png)
![Cyclopropyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613987.png)
